molecular formula C15H13NO4S B5778834 2-Hydroxy-5-{[(phenylsulfanyl)acetyl]amino}benzoic acid

2-Hydroxy-5-{[(phenylsulfanyl)acetyl]amino}benzoic acid

Cat. No.: B5778834
M. Wt: 303.3 g/mol
InChI Key: QDJKQCPTNGZUSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-{[(phenylsulfanyl)acetyl]amino}benzoic acid is an organic compound with the molecular formula C15H13NO4S. It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group, an amide linkage, and a phenylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-{[(phenylsulfanyl)acetyl]amino}benzoic acid typically involves the following steps:

    Formation of the Amide Linkage: The reaction between 2-hydroxy-5-aminobenzoic acid and phenylsulfanylacetyl chloride in the presence of a base such as triethylamine.

    Hydrolysis: The intermediate product is then hydrolyzed to yield the final compound.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-{[(phenylsulfanyl)acetyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide linkage can be reduced to form amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Scientific Research Applications

2-Hydroxy-5-{[(phenylsulfanyl)acetyl]amino}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-{[(phenylsulfanyl)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzoic acid (Salicylic acid): Known for its anti-inflammatory properties.

    5-Aminosalicylic acid: Used in the treatment of inflammatory bowel disease.

    Phenylsulfanylacetic acid: Contains a similar phenylsulfanyl group but lacks the hydroxyl and amide functionalities.

Uniqueness

2-Hydroxy-5-{[(phenylsulfanyl)acetyl]amino}benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and phenylsulfanyl groups allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-hydroxy-5-[(2-phenylsulfanylacetyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S/c17-13-7-6-10(8-12(13)15(19)20)16-14(18)9-21-11-4-2-1-3-5-11/h1-8,17H,9H2,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJKQCPTNGZUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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